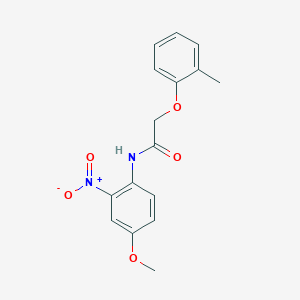
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 333.33 g/mol.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has also been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity profile, high solubility in organic solvents, and potential use as a chemical probe to study the role of specific proteins and enzymes in biological systems. However, N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has some limitations, including its high cost and limited availability.
Future Directions
For N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide research include the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide could also be further studied for its potential use as a therapeutic agent for various diseases, including cancer and inflammation. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide could also be further studied for its potential use as a chemical probe to study the role of specific proteins and enzymes in biological systems. Additionally, the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide could be further elucidated to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide involves the reaction of 4-methoxy-2-nitroaniline with 2-(2-methylphenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide has also been studied for its potential use as a chemical probe to study the role of specific proteins and enzymes in biological systems.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-13-8-7-12(22-2)9-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBQOPBMYIFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

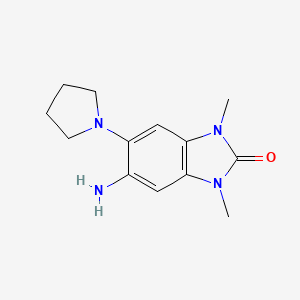


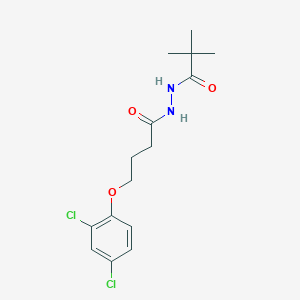
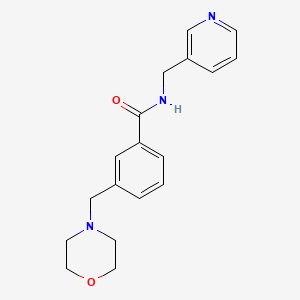

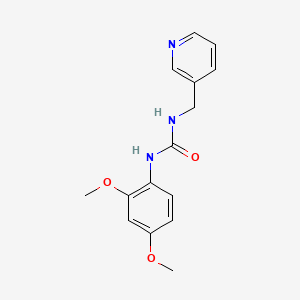
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
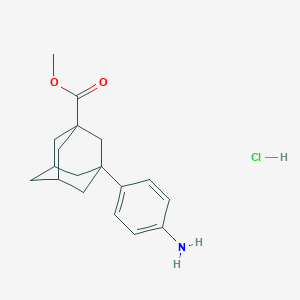
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
